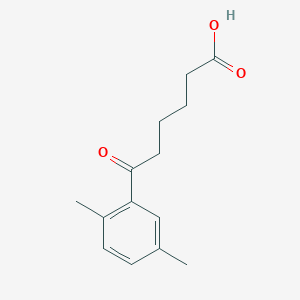
4-(1,3-Dioxolan-2-ylmethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,3-Dioxolan-2-ylmethyl)benzoic acid” is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for “4-(1,3-Dioxolan-2-ylmethyl)benzoic acid” is 1S/C11H12O4/c12-11(13)9-3-1-8(2-4-9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(1,3-Dioxolan-2-ylmethyl)benzoic acid” has a density of 1.288g/cm3 . It has a boiling point of 369.8ºC at 760 mmHg . The compound’s exact mass is 208.07400 . It has a PSA of 55.76000 and a LogP of 1.30020 . The index of refraction is 1.571 .Aplicaciones Científicas De Investigación
Aggregation Enhanced Emission and Photophysical Properties
4-(1,3-Dioxolan-2-ylmethyl)benzoic acid derivatives have been studied for their unique photophysical properties, including aggregation enhanced emission. These properties are influenced by π-π stacking and intermolecular and intramolecular interactions, with applications in materials science for designing novel photonic materials (Srivastava et al., 2016).
Catalysis in Glycerol Conversion
Research has explored the use of solid acids to catalyze the condensation of glycerol with aldehydes and ketones, producing [1,3]dioxolan-4-yl-methanols, which are potential novel platform chemicals. This process is significant for the sustainable conversion of glycerol, a byproduct of biodiesel production, into valuable chemical intermediates (Deutsch et al., 2007).
Novel Synthesis Routes and Chemical Transformations
Innovative synthetic routes have been developed involving 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid derivatives, facilitating the creation of complex organic compounds. These routes are instrumental in advancing synthetic organic chemistry and developing new pharmaceuticals and materials (Krohn et al., 1999).
Antimicrobial Properties
Derivatives of 1,3-dioxolane have shown promise in antimicrobial applications. Their synthesis from readily available compounds and subsequent screening for antimicrobial activity against various bacterial and fungal strains highlights their potential as new antimicrobial agents (Begum et al., 2019).
Radiolabelled Compounds for Biological Studies
4-(1,3-Dioxolan-2-ylmethyl)benzoic acid derivatives have been utilized in the synthesis of radiolabelled compounds, such as specific ligands for Retinoid X Receptors. These labelled compounds are crucial tools in biological research, aiding in the understanding of receptor functions and drug-receptor interactions (Held et al., 1997).
Propiedades
IUPAC Name |
4-(1,3-dioxolan-2-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)9-3-1-8(2-4-9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOEVKPCAOMEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645374 |
Source


|
| Record name | 4-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | |
CAS RN |
898767-03-8 |
Source


|
| Record name | 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














